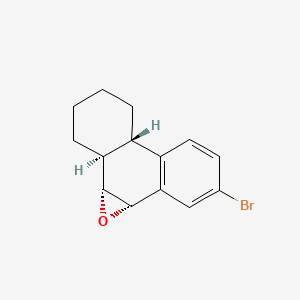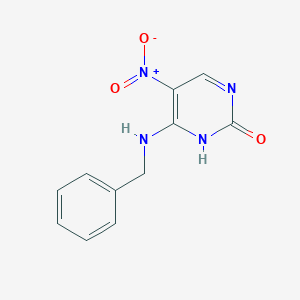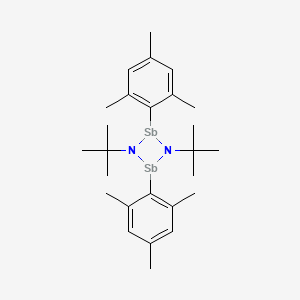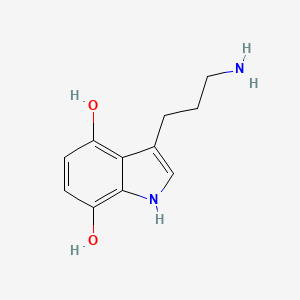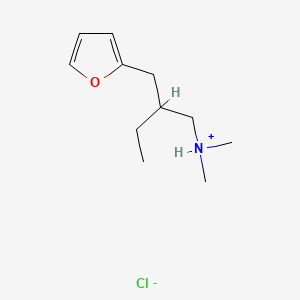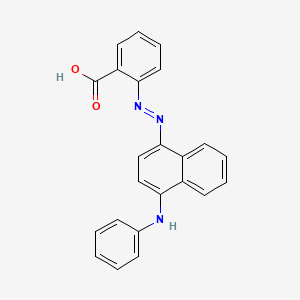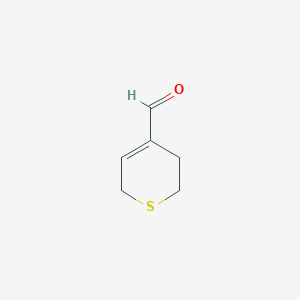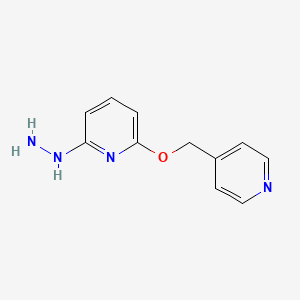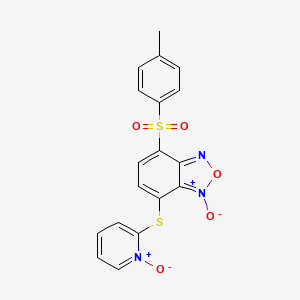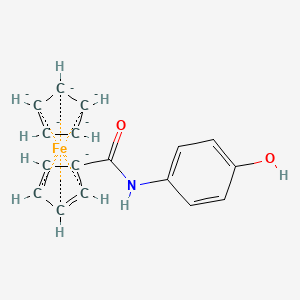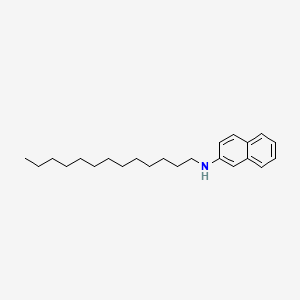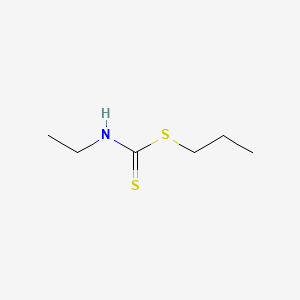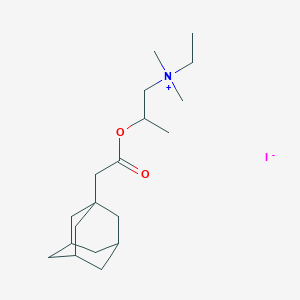
1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide is a complex organic compound with a unique structure It combines the adamantane framework, known for its rigidity and stability, with a dimethylamino group and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide typically involves multiple steps:
Formation of 1-Adamantaneacetic Acid: This can be achieved by the oxidation of 1-adamantaneacetic acid precursor using oxidizing agents like potassium permanganate.
Esterification: The carboxylic acid group of 1-adamantaneacetic acid is esterified with 3-(dimethylamino)propyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Iodination: The final step involves the reaction of the ester with ethyl iodide under basic conditions, often using potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide can undergo various chemical reactions:
Substitution Reactions: The ethyl iodide group can be substituted with other nucleophiles.
Oxidation and Reduction: The adamantane framework can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized adamantane derivatives.
Reduction: Reduced adamantane derivatives.
Hydrolysis: 1-Adamantaneacetic acid and 3-(dimethylamino)propyl alcohol.
Scientific Research Applications
1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide involves its interaction with molecular targets through its functional groups. The ester linkage and dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and chemical reactions. The adamantane framework provides stability and rigidity, enhancing the compound’s overall effectiveness.
Comparison with Similar Compounds
Similar Compounds
1-Adamantaneacetic acid: Shares the adamantane framework but lacks the ester and dimethylamino groups.
3-(Dimethylamino)propyl ester derivatives: Similar ester linkage but different core structures.
Ethyl iodide derivatives: Contain the ethyl iodide group but different ester and core structures.
Uniqueness
1-Adamantaneacetic acid, 3-(dimethylamino)propyl ester, ethyl iodide is unique due to its combination of the adamantane framework, ester linkage, and dimethylamino group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
54099-12-6 |
|---|---|
Molecular Formula |
C19H34INO2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)acetyl]oxypropyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C19H34NO2.HI/c1-5-20(3,4)13-14(2)22-18(21)12-19-9-15-6-16(10-19)8-17(7-15)11-19;/h14-17H,5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KBIQABKMSONMIL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC(C)OC(=O)CC12CC3CC(C1)CC(C3)C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


